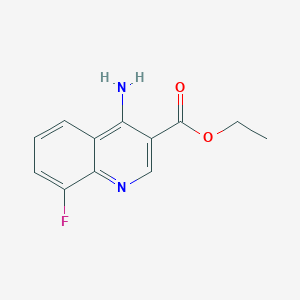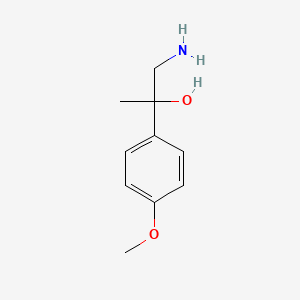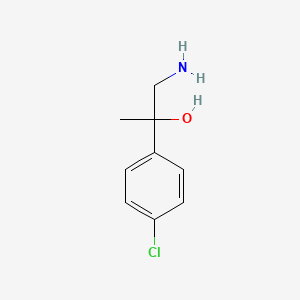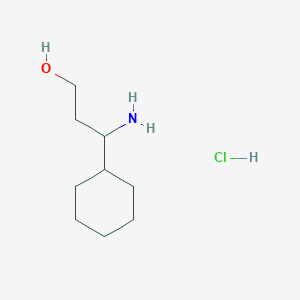
4-Amino-7,8-dichloroquinoline
Overview
Description
4-Amino-7,8-dichloroquinoline is a heterocyclic aromatic compound with the molecular formula C9H6Cl2N2. It is a derivative of quinoline, characterized by the presence of amino and dichloro substituents at the 4th, 7th, and 8th positions, respectively. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Mechanism of Action
Target of Action
4-Amino-7,8-dichloroquinoline and its derivatives have been found to have a wide range of biological activities, including anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities . The primary targets of these compounds are often the proteins or enzymes involved in these biological processes.
Mode of Action
It is known that the compound is synthesized by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . This suggests that the compound may interact with its targets through similar nucleophilic substitution reactions, leading to changes in the targets’ structure and function.
Biochemical Pathways
These could include pathways related to virulence, malaria, leishmaniasis, platelet aggregation, viral infections, inflammation, immune modulation, and cancer .
Pharmacokinetics
The pharmacokinetics of related 4-aminoquinolines such as chloroquine and amodiaquine have been well-studied .
Result of Action
It is known that some derivatives of 7-chloro-4-aminoquinolines have high antimicrobial potential . These compounds have been found to display minimum inhibitory concentration (MIC) values in the range of 1.5 to 12.5 µg/mL . This suggests that this compound and its derivatives may have potent antimicrobial effects at the molecular and cellular levels.
Action Environment
It is known that the biological activity of 7-chloro-4-aminoquinoline derivatives can be influenced by the length of the carbon-chain linker and the electronic properties of the compounds . This suggests that the action of this compound may also be influenced by similar structural and electronic factors.
Biochemical Analysis
Biochemical Properties
4-Amino-7,8-dichloroquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes involved in DNA and RNA synthesis, such as topoisomerases and polymerases . Additionally, this compound can bind to heme, a component of hemoglobin, disrupting its function and leading to the accumulation of toxic heme derivatives . These interactions highlight the compound’s potential as an antimicrobial and antimalarial agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation and immune response, thereby modulating the cellular response to infections . Furthermore, the compound can disrupt mitochondrial function, leading to changes in cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound inhibits the activity of topoisomerases, enzymes that are essential for DNA replication and repair . This inhibition leads to the accumulation of DNA breaks and ultimately cell death. Additionally, the compound can interfere with the function of heme, leading to the generation of reactive oxygen species and oxidative stress . These molecular interactions underpin the compound’s antimicrobial and anticancer properties.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings, influenced by factors such as stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, such as alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antimicrobial and anticancer activity with minimal toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of optimizing the dosage to achieve the desired therapeutic effect while minimizing toxicity. Additionally, the compound’s pharmacokinetics and pharmacodynamics can vary with dosage, influencing its efficacy and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted in the urine and feces . The metabolic pathways of this compound can influence its biological activity and toxicity, as some metabolites may retain or even enhance the parent compound’s activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and organelles, influencing its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters . These factors can affect the compound’s efficacy and toxicity in different tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can localize to various cellular compartments, such as the nucleus, mitochondria, and lysosomes . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . For instance, this compound can accumulate in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . The subcellular localization of the compound can also affect its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7,8-dichloroquinoline typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with ammonia or an amine. One common method starts with 4,7-dichloroquinoline, which is reacted with ammonia in the presence of a suitable solvent such as ethanol under reflux conditions . The reaction proceeds through the displacement of the chlorine atom at the 4th position by the amino group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yields .
Chemical Reactions Analysis
Types of Reactions
4-Amino-7,8-dichloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group at the 4th position can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include ammonia, primary amines, and secondary amines. Reactions are typically carried out in polar solvents such as ethanol or methanol under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Schiff Bases: Formed through condensation reactions with aldehydes or ketones.
Substituted Quinoline Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
4-Amino-7,8-dichloroquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of antimalarial drugs such as chloroquine and hydroxychloroquine.
Biological Research: The compound is studied for its potential antimicrobial and anticancer activities.
Chemical Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds with potential pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: A precursor in the synthesis of 4-Amino-7,8-dichloroquinoline and other antimalarial drugs.
4-Amino-7-chloroquinoline: Another derivative used in the synthesis of antimalarial agents.
4-Chloroquinoline: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both amino and dichloro substituents, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
7,8-dichloroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNLLDGKTSLFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589045 | |
| Record name | 7,8-Dichloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948293-25-2 | |
| Record name | 7,8-Dichloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 948293-25-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B1284990.png)
![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B1284991.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)







![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1285020.png)

